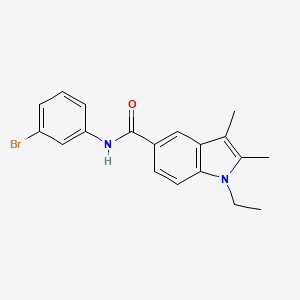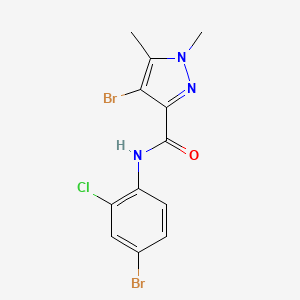
N-(3-bromophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as BRN-685, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRN-685 is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.
Mécanisme D'action
N-(3-bromophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide is a potent inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation. Inhibition of this interaction using this compound leads to the stabilization and activation of p53, which induces apoptosis in cancer cells. This compound binds to the hydrophobic pocket of MDM2, which is critical for the interaction with p53. This binding disrupts the interaction between MDM2 and p53 and leads to the activation of the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress MDM2 and restore the function of the p53 pathway. In addition, this compound has also demonstrated its ability to inhibit tumor growth in animal models of cancer. This compound has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also demonstrated its ability to induce apoptosis in cancer cells that overexpress MDM2, which makes it a valuable tool for studying the p53 pathway. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
For research on N-(3-bromophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide include the development of more potent and selective inhibitors of the MDM2-p53 pathway, the identification of biomarkers for patient selection, and the evaluation of this compound in clinical trials. Furthermore, the application of this compound in combination therapy with other anticancer drugs is an area of research that holds great promise for improving cancer treatment outcomes.
Applications De Recherche Scientifique
N-(3-bromophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein-protein interaction between MDM2 and p53 is a critical pathway in the regulation of cell growth and apoptosis. Inhibition of this pathway using this compound has shown promising results in preclinical studies. This compound has demonstrated its ability to induce apoptosis in cancer cells that overexpress MDM2 and restore the function of the p53 pathway. Furthermore, this compound has also shown potential in combination therapy with other anticancer drugs.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1-ethyl-2,3-dimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O/c1-4-22-13(3)12(2)17-10-14(8-9-18(17)22)19(23)21-16-7-5-6-15(20)11-16/h5-11H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANAFUIUXQSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3555366.png)
![N-(3-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3555367.png)
![methyl 4-cyano-5-[(diphenylacetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3555371.png)
![N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3555376.png)
![3-{[1-(3,4-dichlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B3555386.png)
![4-{[2-(benzyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B3555397.png)
![4-({2-[(4-fluorobenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B3555403.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B3555415.png)
![5-(4-bromophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3555417.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B3555432.png)
![2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3555441.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B3555456.png)

![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3555475.png)